5-Chloro-2-methyl-1H-indole-3-carbaldehyde
Overview
Description
5-Chloro-2-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound is particularly interesting due to its unique structure, which includes a chloro and a methyl group attached to the indole ring, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
5-Chloro-2-methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with various biological targetsIndole derivatives are known to bind with high affinity to multiple receptors , and they play a significant role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives act as receptor agonists, stimulating the production of certain proteins .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known for their diverse biological activities and therapeutic potential .
Biochemical Analysis
Cellular Effects
Indole derivatives, including 5-Chloro-2-methyl-1H-indole-3-carbaldehyde, have been shown to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 5-chloro-2-methylphenylhydrazine and an appropriate aldehyde .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or copper, in combination with ligands, can facilitate the formation of the indole ring under milder conditions and with higher efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-2-methyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A closely related compound that serves as a precursor for many biologically active molecules.
5-Chloroindole-3-carboxaldehyde: Similar in structure but lacks the methyl group, which can influence its reactivity and biological activity.
2-Methylindole-3-carbaldehyde:
Uniqueness
5-Chloro-2-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both chloro and methyl groups on the indole ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-chloro-2-methyl-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZODTNGMGUKGEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390183 | |
Record name | 5-Chloro-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57335-86-1 | |
Record name | 5-Chloro-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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